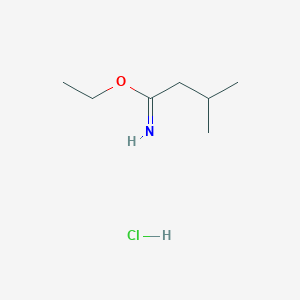

Ethyl 3-methylbutanecarboximidate hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Wine Chemistry and Sensory Evaluation

Ethyl 3-methylbutanecarboximidate hydrochloride plays a role in wine chemistry. A study examined the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines. This compound has been identified as a potential marker of lactic acid bacteria esterase activity in wine. However, its concentrations in wines are considerably below the detection threshold, indicating no direct effect on the fruity aroma of wine (Gammacurta et al., 2018).

2. Application in Pharmaceutical Synthesis

The compound is used in the synthesis of chiral compounds for pharmaceutical applications. For instance, it was utilized in a practical synthesis of ethyl 1,2,4-triazole-3-carboxylate for the formation of chiral 1′,2′-seco-nucleosides of ribavirin, an important antiviral drug (Vemishetti et al., 1988).

3. Biosynthesis of Chiral Drug Precursors

This compound is a precursor in the biosynthesis of enantiopure intermediates used for the production of chiral drugs, such as statins. The asymmetric reduction of related esters by biocatalysis offers advantages such as low cost and high enantioselectivity, essential for producing chiral pharmaceuticals (Ye et al., 2011).

4. Application in Photodynamic Therapy

The compound is instrumental in the synthesis of near-infrared photosensitizers for cancer therapy. For example, derivatives of this compound demonstrated efficacy in fluorescence imaging and photodynamic therapy of cancer in preclinical models (Patel et al., 2016).

5. Geroprotective Effects

In research focused on aging, this compound derivatives were used to investigate their geroprotective effects, showing increased lifespan in specific mouse models (Emanuel & Obukhova, 1978).

6. Role in Organic Synthesis

The compound has applications in various organic synthesis processes, including dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amides and peptides, and polymer synthesis. These reactions are characterized by mild conditions and high yields (Yang Fei, 2011).

Safety and Hazards

The safety data sheets for similar compounds suggest that they may be corrosive to metals, cause serious skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices.

Zukünftige Richtungen

While specific future directions for Ethyl 3-methylbutanecarboximidate hydrochloride are not available, the compound’s potential for research use suggests it may have applications in various scientific fields. As our understanding of such compounds grows, they may find new uses in areas such as drug development, materials science, and more .

Eigenschaften

IUPAC Name |

ethyl 3-methylbutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVSYMXTFJYMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2363262.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2363264.png)

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2363265.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)

![2-mercapto-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363270.png)

![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)